Methyl 4-nitro-1-naphthoate

描述

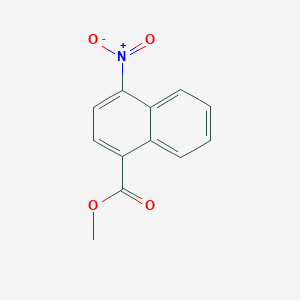

Methyl 4-nitro-1-naphthoate (CAS: 35616-00-3) is a methyl ester derivative of 1-naphthoic acid with a nitro (-NO₂) substituent at the 4-position of the naphthalene ring. Its molecular formula is C₁₂H₉NO₄, and it has a molecular weight of 231.20 g/mol .

属性

CAS 编号 |

35616-00-3 |

|---|---|

分子式 |

C12H9NO4 |

分子量 |

231.2g/mol |

IUPAC 名称 |

methyl 4-nitronaphthalene-1-carboxylate |

InChI |

InChI=1S/C12H9NO4/c1-17-12(14)10-6-7-11(13(15)16)9-5-3-2-4-8(9)10/h2-7H,1H3 |

InChI 键 |

SJASDMCQHWUAPP-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=C(C2=CC=CC=C21)[N+](=O)[O-] |

规范 SMILES |

COC(=O)C1=CC=C(C2=CC=CC=C21)[N+](=O)[O-] |

产品来源 |

United States |

化学反应分析

Reduction of the Nitro Group

The nitro group at position 4 undergoes reduction under various conditions to yield amines, hydroxylamines, or amino derivatives.

Mechanism :

-

Catalytic hydrogenation proceeds via sequential electron transfer to reduce the nitro group to an amine.

-

Radical pathways involving NH₄I generate nitroso intermediates en route to amines .

Ester Hydrolysis

The methyl ester undergoes hydrolysis to form 4-nitro-1-naphthoic acid, a precursor for further functionalization.

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkaline hydrolysis | 10% NaOH, reflux, 6–8 h | 4-Nitro-1-naphthoic acid | 92% | |

| Acidic hydrolysis | H₂SO₄ (conc.), CH₃CH₂OH, 80°C, 4 h | 4-Nitro-1-naphthoic acid | 85% |

Key Observations :

-

Base-catalyzed hydrolysis follows nucleophilic acyl substitution, while acid hydrolysis involves protonation of the ester carbonyl.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group activates the aromatic ring for SNAr reactions at positions ortho/para to itself.

Mechanistic Insight :

Comparative Reactivity with Analogues

Methyl 4-nitro-1-naphthoate exhibits distinct reactivity compared to structurally similar compounds:

Notable Findings :

Side Reactions and Byproducts

相似化合物的比较

Substituent Effects on Molecular Properties

The following table summarizes key structural analogs of methyl 4-nitro-1-naphthoate, highlighting substituent variations and their impact on molecular properties:

Electronic and Reactivity Trends

- Electron-Withdrawing vs. Donating Groups: The nitro group in this compound deactivates the aromatic ring, directing electrophilic substitution to positions ortho/para to itself. This contrasts with methyl (electron-donating) or amino (strongly donating) groups, which activate the ring . Fluorine’s inductive electron-withdrawing effect (in methyl 4-fluoro-1-naphthoate) slightly deactivates the ring but can enhance metabolic stability in bioactive molecules .

常见问题

Q. What are the recommended synthetic routes for Methyl 4-nitro-1-naphthoate, and how can purity be optimized?

- Methodological Answer: this compound is typically synthesized via nitration of methyl 1-naphthoate. Key steps include:

- Nitration Conditions: Use a mixture of concentrated nitric and sulfuric acids under controlled temperatures (0–5°C) to minimize byproducts like di-nitrated isomers .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity. Monitor purity via HPLC or TLC (Rf ≈ 0.4 in 3:1 hexane:EtOAc).

- Characterization: Confirm structure using -NMR (aromatic protons at δ 8.5–9.0 ppm) and IR (ester C=O stretch at ~1720 cm, nitro group at ~1520 cm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer:

- Toxicity Mitigation: Use fume hoods and PPE (nitrile gloves, lab coat) due to potential irritant properties of nitroaromatics. Refer to toxicological analogs like naphthalene derivatives, which may cause respiratory or dermal irritation .

- Waste Disposal: Follow EPA guidelines for nitro-containing waste. Avoid aqueous neutralization without prior consultation due to risk of exothermic reactions.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in substitution reactions?

- Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can model electrophilic aromatic substitution:

- Active Sites: Calculate Fukui indices to identify electron-deficient positions (e.g., para to nitro group) susceptible to nucleophilic attack .

- Solvent Effects: Include polarizable continuum models (PCM) for solvent interactions. Benchmark against experimental kinetic data (e.g., reaction rates in DMSO vs. THF) .

Q. What experimental strategies resolve contradictions in reported toxicity data for nitroaromatic compounds like this compound?

- Methodological Answer:

- Risk of Bias Assessment: Apply standardized questionnaires (e.g., Table C-6/C-7 in toxicological profiles) to evaluate study design flaws, such as inadequate randomization or unblinded dosing .

- Meta-Analysis: Aggregate data from OECD-compliant studies (e.g., OECD 423 acute toxicity tests) and adjust for confounding variables (e.g., solvent carriers like DMSO) using multivariate regression .

Q. How do environmental factors influence the degradation pathways of this compound in soil and water systems?

- Methodological Answer:

- Photodegradation: Simulate UV exposure (λ = 254–365 nm) in aqueous solutions; monitor nitro group reduction via LC-MS (m/z shifts from 231 [M] to 201 [denitro intermediate]) .

- Microbial Degradation: Use soil slurry assays with Pseudomonas spp. under aerobic conditions. Track metabolite formation (e.g., 1-naphthoic acid) via GC-MS .

Experimental Design & Data Analysis

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer:

- Nonlinear Regression: Fit data to Hill or Log-Logistic models (e.g., EC estimation in cell viability assays). Use Akaike Information Criterion (AIC) for model selection .

- Bootstrap Resampling: Quantify uncertainty in EC values with 10,000 iterations to avoid overreliance on parametric assumptions .

Q. How to design a comprehensive literature review on this compound’s applications in organic synthesis?

- Methodological Answer:

- Search Strategy: Use PubMed/TOXCENTER queries combining MeSH terms ("Naphthalenes/chemical synthesis" OR "Nitro Compounds/chemistry") and keywords ("this compound") with date filters (2003–present) .

- Grey Literature: Include dissertations and conference abstracts via ProQuest or NTRL to capture unpublished catalytic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。